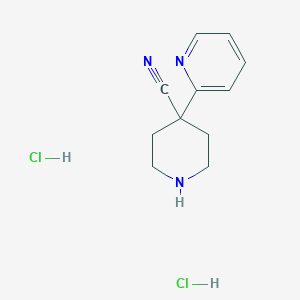

4-(Pyridin-2-yl)piperidine-4-carbonitrile dihydrochloride

Descripción

4-(Pyridin-2-yl)piperidine-4-carbonitrile dihydrochloride (CAS: 1416439-49-0) is a heterocyclic compound with the molecular formula C₁₁H₁₅Cl₂N₃ and a molecular weight of 284.62 g/mol (calculated from atomic masses) . It features a piperidine ring substituted at the 4-position with a pyridin-2-yl group and a nitrile moiety, forming a dihydrochloride salt to enhance solubility . This compound is primarily utilized as a building block in pharmaceutical research, particularly in the synthesis of kinase inhibitors and central nervous system (CNS) therapeutics due to its aromatic and electron-withdrawing substituents .

Propiedades

IUPAC Name |

4-pyridin-2-ylpiperidine-4-carbonitrile;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3.2ClH/c12-9-11(4-7-13-8-5-11)10-3-1-2-6-14-10;;/h1-3,6,13H,4-5,7-8H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWVHZHVUUVZLIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C#N)C2=CC=CC=N2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-2-yl)piperidine-4-carbonitrile dihydrochloride typically involves the reaction of pyridine derivatives with piperidine and cyanide sources. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

4-(Pyridin-2-yl)piperidine-4-carbonitrile dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include N-oxides, primary amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

4-(Pyridin-2-yl)piperidine-4-carbonitrile dihydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting neurological disorders.

Mecanismo De Acción

The mechanism of action of 4-(Pyridin-2-yl)piperidine-4-carbonitrile dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between the target compound and its analogs:

Key Comparative Insights

Electronic Effects :

- The nitrile group in the target compound is strongly electron-withdrawing, which may enhance binding to enzymes or receptors requiring electron-deficient aromatic systems (e.g., kinases) . In contrast, hydroxyl or amine substituents in analogs like 4-(Pyridin-2-yl)piperidin-4-ol dihydrochloride introduce hydrogen-bonding capabilities but lack comparable electronic effects .

Solubility and Bioavailability: Dihydrochloride salts (e.g., target compound and 4-(3-Pyridinyl)-4-piperidinol dihydrochloride hydrate) generally exhibit improved aqueous solubility compared to non-salt forms . However, the hydrate form in the latter may introduce stability challenges under humid conditions .

Steric and Structural Influences :

- Compounds with bulky groups like 4-(Diphenylmethoxy)piperidine Hydrochloride face steric hindrance, reducing their suitability for tight-binding targets . The compact pyridin-2-yl group in the target compound offers a balance between aromatic interaction and steric accessibility .

Therapeutic Potential: Pyrimidine-containing analogs (e.g., 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride) are associated with antiviral and anticancer activities due to their structural resemblance to nucleobases . The target compound’s pyridine-nitrogen orientation may instead favor kinase inhibition or CNS targeting .

Actividad Biológica

4-(Pyridin-2-yl)piperidine-4-carbonitrile dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure

The molecular formula of 4-(Pyridin-2-yl)piperidine-4-carbonitrile dihydrochloride is , with a molecular weight of approximately 255.14 g/mol. Its structure features a piperidine ring substituted with a pyridine moiety and a carbonitrile group, which are critical for its biological activity.

The compound's biological activity can be attributed to its interaction with various biological targets, particularly in the modulation of signaling pathways involved in cancer and other diseases. It has shown promise in inhibiting specific kinases that are often deregulated in cancer cells, contributing to its potential as an antitumor agent.

Anticancer Properties

Research indicates that 4-(Pyridin-2-yl)piperidine-4-carbonitrile dihydrochloride exhibits antitumor activity by acting as a kinase inhibitor. In vitro studies have demonstrated its efficacy against several cancer cell lines, showing dose-dependent inhibition of cell proliferation.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties . Preliminary studies suggest that it may possess activity against various bacterial strains, indicating potential as an antimicrobial agent.

Research Findings

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell growth | |

| Antimicrobial | Activity against bacteria | |

| Kinase Inhibition | Modulation of signaling pathways |

Case Studies

- Antitumor Efficacy : A study investigated the compound's effect on human tumor xenografts in nude mice. Results indicated significant tumor growth inhibition at well-tolerated doses, suggesting its potential for further development as an anticancer therapeutic .

- Antimicrobial Testing : Another study focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results showed promising activity, warranting further investigation into its mechanism and potential applications in treating infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.